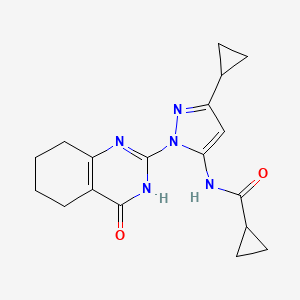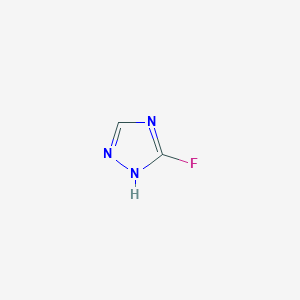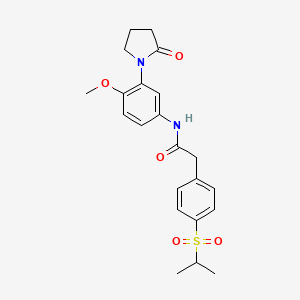![molecular formula C23H20N2O3S B2414874 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide CAS No. 476210-48-7](/img/structure/B2414874.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. It is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied to understand its potential applications.
Scientific Research Applications
Anticancer Potential
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide and its derivatives have been studied for their potential as anticancer agents. For instance, thiazole-based compounds, including those with naphthalen-1-yl moieties, have shown significant anticancer activity against various cancer cell lines like cervical, breast, and colorectal cancers. These compounds are noted to induce apoptosis in cancer cells (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).
Anti-Parkinson's Activity
Some derivatives of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide have shown potential in anti-Parkinson's research. Specifically, compounds synthesized from naphthalene-1-yl acetate displayed potent free radical scavenging activity and exhibited anti-Parkinson's effects in vivo, as evidenced in 6-Hydroxydopamine lesioned rat models (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Structural and Physical Analysis
The compound has also been the subject of structural and physical parameter studies. For instance, N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, a related compound, was synthesized and characterized, providing insights into molecular structures beneficial for further pharmacological research (GayathriB., Kamble, JagadeeshPrasad, BhavyaN., LokanathN., Mahendra, Laxmana, & Prakash, 2019).
Antimicrobial Activities
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide derivatives have been evaluated for their antimicrobial properties. Aryloxyacetic acid hydrazides derived from similar compounds demonstrated notable antibacterial and antifungal activities, underscoring their potential in antimicrobial therapy (Abdel-Wahab, Khidre, & Awad, 2012).
Anti-HIV Drug Potential
The compound's derivatives have been studied as potential anti-HIV drugs. Acetamide derivatives, especially those with bromophenyl and nitrophenyl substitutions, were found to be potent against HIV, based on density functional theory studies (Oftadeh, Mahani, & Hamadanian, 2013).
Epidermal Growth Factor Receptor (EGFR) Inhibition
Benzo[4,5]imidazo[2,1-b]thiazole derivatives of the compound have shown significant antitumor activity against human cancer cell lines by inhibiting the epidermal growth factor receptor (EGFR). These findings suggest their potential as lead compounds in antitumor agent development (Deng, Tan, An, Ma, Jin, Wang, Meng, & Hu, 2019).
Antihyperglycemic Activity
2-(Substituted phenyl)-3-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-4-oxo-1,3-thiazolidin-5-ylacetic acid derivatives of this compound have been studied for antihyperglycemic activity, showing promising results in blood glucose lowering ability in rat models (Imran, Yar, & Khan, 2009).
Anti-HIV Reverse Transcriptase Inhibition
2-(4-(Naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamides, derivatives of the compound, were synthesized and evaluated as HIV-1 reverse transcriptase inhibitors. Some of these derivatives were found to be potent inhibitors, providing new avenues for anti-HIV drug development (Zhan, Liu, Fang, Li, Pannecouque, & De Clercq, 2009).
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-27-20-11-10-17(12-21(20)28-2)19-14-29-23(24-19)25-22(26)13-16-8-5-7-15-6-3-4-9-18(15)16/h3-12,14H,13H2,1-2H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIXFYROQNNGPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=CC4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(naphthalen-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-fluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2414792.png)
![Ethyl 5-methyl-2-(methylthio)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2414794.png)

![N-cyclopentyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2414798.png)
![2-(2,4-dichlorophenoxy)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2414799.png)
![1-[(Diethylamino)methyl]piperidin-2-one](/img/structure/B2414801.png)
![N-(3-(6-ethoxybenzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide](/img/structure/B2414802.png)

![Benzyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetate](/img/structure/B2414808.png)
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2414810.png)

![2-phenyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}butanamide](/img/structure/B2414812.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2414814.png)